molecular formula C5H13NO B2653193 4-Methoxybutan-2-amine CAS No. 98138-15-9

4-Methoxybutan-2-amine

Cat. No. B2653193
CAS RN: 98138-15-9
M. Wt: 103.165
InChI Key: GASMMXGMCKCSJL-UHFFFAOYSA-N
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Description

“4-Methoxybutan-2-amine” is an organic compound and amphetamine derivative with the chemical formula C5H13NO. It contains a total of 19 bonds, including 6 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of “this compound” includes 19 bonds in total, 6 of which are non-H bonds, 3 are rotatable bonds, 1 is a primary amine (aliphatic), and 1 is an ether (aliphatic) . The molecular weight of its hydrochloride form is 139.62 .

Scientific Research Applications

Enantioselective Acetylation

González‐Sabín, Gotor, and Rebolledo (2002) demonstrated the use of 4-Methoxybutan-2-amine in the enantioselective acetylation of racemic amines. They achieved high yields and enantiomeric excesses using Candida antarctica lipase B (CAL-B) as the catalyst, highlighting the compound's potential in producing pharmacologically active amines (González‐Sabín, Gotor, & Rebolledo, 2002).

Synthesis of Pyrrolidine Carboxylates

Shimizu et al. (2010) reported the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates using ethyl 2-(4-methoxyphenylimino)acetate. Their work indicates the utility of this compound in producing compounds with potential applications in organic synthesis (Shimizu, Ando, Shibuya, & Hachiya, 2010).

Anticonvulsant and Neuroprotective Effects

Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives using 4-oxo-4-phenylbutanoic acid/2-benzoyl benzoic acid and evaluated their anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed promise as an anticonvulsant and neuroprotective agent (Hassan, Khan, & Amir, 2012).

Amide-based Linkers for Organic Synthesis

Swayze (1997) investigated 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde derivatives, including those related to this compound, for their use as linkers in solid-phase organic synthesis. This research demonstrates the compound's relevance in facilitating the synthesis of various organic compounds (Swayze, 1997).

Antibacterial Properties of Ni(II) Complexes

Saadat et al. (2014) explored the antibacterial properties of Ni(II) complexes involving compounds like this compound. Their research indicates potential applications in the development of new antibacterial agents (Saadat et al., 2014).

Optimization in Enzymatic Kinetic Resolution

Olah et al. (2018) investigated the use of this compound in enzymatic kinetic resolution, demonstrating its utility in enantiomer selective N-acylation. This highlights its role in producing enantiopure amines, important in various chemical syntheses (Olah et al., 2018).

Inhibition of Melanin Production

Choi et al. (2002) synthesized a nitrogen analog of stilbene using this compound, which showed potential as a skin whitening agent due to its inhibitory effects on melanin production (Choi et al., 2002).

Dental Applications

Hotta et al. (1992) studied the effect of 4-[2-(methacryloyloxy)ethoxycarbonyl]phthalic acid (4-MET), related to this compound, in increasing bond strength in dental materials. This suggests its potential in improving dental adhesive technologies (Hotta, Mogi, Miura, & Nakabayashi, 1992).

Triphase Catalysis

Wu and Lee (2001) investigated the reaction of 4-methoxyphenylacetic acid with n-bromobutane using triphase catalysis, indicating the potential application of this compound in facilitating reactions in organic synthesis (Wu & Lee, 2001).

Mechanism of Action

While the specific mechanism of action for “4-Methoxybutan-2-amine” is not detailed in the sources I found, it’s worth noting that amphetamines, which “this compound” is a derivative of, typically act as potent and selective serotonin releasing agents .

properties

IUPAC Name

4-methoxybutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASMMXGMCKCSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98138-15-9
Record name 4-methoxybutan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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